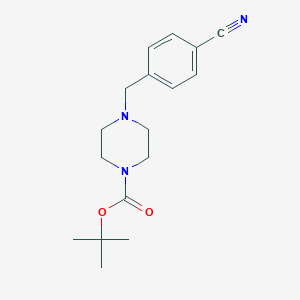
1-Boc-4-(4-シアノベンジル)ピペラジン
概要
説明
科学的研究の応用
Ethyl Tricosanoate has several applications in scientific research:
Chemistry: Used as a standard for the analysis of lipid mixtures in gas chromatography.
Medicine: Investigated for its potential role in reducing the hemolytic activity of bacterial toxins.
準備方法
合成経路と反応条件: トリコサン酸エチルは、トリコサン酸とエタノールのエステル化によって合成できます。この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を用いてエステル化を促進します。 反応は還流条件下で行われ、酸からエステルへの完全な変換が保証されます .
工業的製造方法: 工業的な設定では、トリコサン酸エチルの製造は同じエステル化プロセスですが、より大規模に行われます。反応は、収率と純度を最適化するために、連続的な撹拌と温度制御を備えた大型反応器で行われます。 その後、生成物は蒸留または再結晶によって精製されます .
反応の種類:
酸化: トリコサン酸エチルは、酸化反応を受けて対応するアルコールと酸を形成する可能性があります。
還元: トリコサン酸エチルの還元によって、トリコサノールが得られます。
置換: トリコサン酸エチルのエステル基は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物:
酸化: トリコサン酸とトリコサノール。
還元: トリコサノール。
4. 科学研究の用途
トリコサン酸エチルは、科学研究でいくつかの用途があります。
化学: ガスクロマトグラフィーによる脂質混合物の分析の標準として使用されます。
生物学: 黄色ブドウ球菌デルタ毒素の人赤血球への溶血活性に対する影響について研究されています.
医学: 細菌毒素の溶血活性を低下させる可能性について調査されています。
作用機序
トリコサン酸エチルは、脂質膜と相互作用することでその効果を発揮します。 トリコサン酸エチルの遊離酸形態は、脂質二重層に組み込まれて毒素の細胞溶解能力を阻害することによって、黄色ブドウ球菌デルタ毒素の人赤血球への溶血活性を低下させます . このプロセスに関与する正確な分子標的と経路は、まだ調査中です。
類似の化合物:
トリコサン酸メチル: トリコサン酸の別のエステルで、脂質分析で同様に使用されます。
アラキジン酸エチル: アラキジン酸のエチルエステルで、同様の用途で使用されます。
ステアリン酸エチル: ステアリン酸のエチルエステルで、脂質分析や香料業界でも使用されます。
独自性: トリコサン酸エチルは、特定の鎖長と特定のツノゴケへの存在によって独自性を持っています。 細菌毒素の溶血活性を低下させる能力は、他の同様の化合物とは異なります .
類似化合物との比較
Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.
Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.
Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.
Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .
生物活性
1-Boc-4-(4-Cyanobenzyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.4 g/mol
- CAS Number : 849237-14-5
Synthesis Methods
The synthesis of 1-Boc-4-(4-Cyanobenzyl)piperazine typically involves nucleophilic substitution or reductive amination techniques. The compound can be synthesized by reacting 1-Boc-piperazine with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile. Alternatively, reductive amination can be performed using 4-cyanobenzaldehyde with a reducing agent like sodium borohydride.
Anticancer Properties
Research indicates that piperazine derivatives, including 1-Boc-4-(4-Cyanobenzyl)piperazine, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the piperazine structure yield compounds with promising anticancer properties, particularly against liver, breast, colon, gastric, and endometrial cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Liver Cancer | X | |
| Breast Cancer | Y | |
| Colon Cancer | Z | |
| Gastric Cancer | A | |
| Endometrial Cancer | B |
Neuropharmacological Effects
Some derivatives of 1-Boc-4-(4-Cyanobenzyl)piperazine have shown potential in modulating neurotransmitter systems linked to mood regulation. This suggests possible applications in treating depression and anxiety disorders.
The mechanism by which piperazine derivatives exert their biological effects varies depending on their structure and target. For instance, certain compounds have been noted to inhibit sirtuins, which are involved in cellular regulation and cancer progression. Additionally, molecular docking studies indicate that these compounds can form stable complexes with biological targets, enhancing their efficacy as inhibitors.
Case Studies and Research Findings
A series of studies have explored the biological activity of piperazine derivatives:
- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of piperazine derivatives revealed that specific structural modifications significantly enhance their activity against cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in determining the compound's efficacy.
- Neuropharmacological Study : Another research effort focused on the antidepressant potential of piperazine derivatives. The findings suggested that these compounds could influence serotonin and dopamine pathways, indicating their potential for mood modulation.
特性
IUPAC Name |
tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAECAOSXCPXBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593318 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849237-14-5 | |
| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















